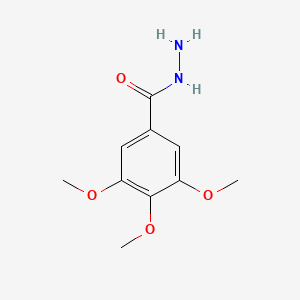

3,4,5-Trimethoxybenzohydrazide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4,5-trimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-14-7-4-6(10(13)12-11)5-8(15-2)9(7)16-3/h4-5H,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXHMNUXNHQSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186570 | |

| Record name | 3,4,5-Trimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3291-03-0 | |

| Record name | 3,4,5-Trimethoxybenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3291-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxybenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003291030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3291-03-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxybenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYBENZOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY296A96YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,4,5 Trimethoxybenzohydrazide

Synthesis from Eudesmic Acid (3,4,5-Trimethoxybenzoic Acid)

A direct and efficient method for preparing 3,4,5-Trimethoxybenzohydrazide begins with Eudesmic Acid. This two-step process involves an initial esterification followed by hydrazinolysis.

The first step is the esterification of Eudesmic Acid (3,4,5-trimethoxybenzoic acid). orientjchem.org This reaction is effectively catalyzed by Amberlyst-15, a macroreticular polystyrene-based ion exchange resin with strongly acidic sulfonic groups. researchgate.netcu.edu.eg Amberlyst-15 is recognized as a powerful and selective heterogeneous acid catalyst for esterification reactions, valued for its mild reaction conditions, ease of removal, and potential for regeneration and recycling. researchgate.netarkat-usa.org

In this procedure, Eudesmic Acid is treated with methanol (B129727) in the presence of Amberlyst-15. orientjchem.org The macroporous structure of the catalyst allows reactants easy access to the acid sites, facilitating the conversion to the corresponding ester, methyl 3,4,5-trimethoxybenzoate (B1228286). dupont.com The use of Amberlyst-15 at room temperature is particularly effective for aliphatic carboxylic acids, though aromatic acids may require longer reaction times or refluxing to achieve high conversion. researchgate.netarkat-usa.org

Following the esterification, the resulting methyl 3,4,5-trimethoxybenzoate is converted to the final product through hydrazinolysis. orientjchem.org The crude methyl ester is reacted with hydrazine (B178648) hydrate (B1144303) at reflux temperature. orientjchem.orgekb.eg This reaction, a form of aminolysis, involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon, leading to the displacement of the methoxy (B1213986) group and the formation of the hydrazide. Upon completion, the reaction mixture is concentrated and cooled to isolate this compound as a solid. This two-step method starting from Eudesmic Acid yields the final product in good purity. orientjchem.org

| Reaction Step | Reagents & Catalysts | Conditions | Product | Overall Yield | Reference |

| Esterification | Eudesmic Acid, Methanol, Amberlyst-15 | Room Temperature | Methyl 3,4,5-trimethoxybenzoate | \multirow{2}{}{75%} | \multirow{2}{}{ orientjchem.org} |

| Hydrazinolysis | Methyl 3,4,5-trimethoxybenzoate, Hydrazine Hydrate | Reflux, 10 hours | This compound |

Synthesis from Gallic Acid (3,4,5-Trihydroxybenzoic Acid)

An alternative and common route utilizes the widely available Gallic Acid as the starting material. ekb.egnih.gov This pathway involves the protection of the hydroxyl groups via methylation before proceeding to the hydrazide formation.

There are two primary approaches to obtaining methyl 3,4,5-trimethoxybenzoate from gallic acid.

Route A: Methylation followed by Esterification In this method, gallic acid is first methylated to produce 3,4,5-trimethoxybenzoic acid (Eudesmic Acid). ekb.egglobalresearchonline.net This is typically achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide (B78521). ekb.egglobalresearchonline.net The reaction is carefully controlled to ensure complete methylation of all three hydroxyl groups. The resulting 3,4,5-trimethoxybenzoic acid is then esterified with methanol, often using an acid catalyst like sulfuric acid, to yield methyl 3,4,5-trimethoxybenzoate. ekb.eg

| Reaction Step | Reagents & Catalysts | Conditions | Product | Yield | Reference |

| Methylation | Gallic Acid, Dimethyl Sulfate, NaOH | 10-15°C to Room Temp, 10h | 3,4,5-Trimethoxybenzoic Acid | 74% | orientjchem.org |

| Esterification | 3,4,5-Trimethoxybenzoic Acid, Methanol, H₂SO₄ | Reflux, 8 hours | Methyl 3,4,5-trimethoxybenzoate | Not specified | ekb.eg |

Route B: Esterification followed by Methylation A second approach involves first esterifying gallic acid with methanol under acidic catalysis (e.g., sulfuric acid) to form methyl gallate (methyl 3,4,5-trihydroxybenzoate). google.compatsnap.com This intermediate is then subjected to methylation. The methylation of methyl gallate can be performed using methyl chloride gas in a solvent like N,N-dimethylformamide (DMF) with an inorganic base such as potassium carbonate acting as an acid-binding agent. google.compatsnap.com This pathway is noted for its high efficiency and suitability for large-scale production. google.com

| Reaction Step | Reagents & Catalysts | Conditions | Product | Yield | Reference |

| Esterification | Gallic Acid, Methanol, H₂SO₄ | Reflux, 2 hours | Methyl Gallate | Not specified | patsnap.com |

| Methylation | Methyl Gallate, Methyl Chloride, K₂CO₃, DMF | 55°C, 8 hours | Methyl 3,4,5-trimethoxybenzoate | 86.5% | patsnap.com |

Regardless of the route used to obtain it, methyl 3,4,5-trimethoxybenzoate is subsequently converted to this compound. orientjchem.orgekb.eg The process involves refluxing the methyl ester with hydrazine hydrate, typically in an alcohol solvent like ethanol (B145695) or methanol. orientjchem.orgekb.egnih.gov The reaction proceeds for several hours, after which the excess solvent and hydrazine are evaporated. The crude product is then purified, often by recrystallization from methanol, to yield the pure hydrazide. nih.gov This final step is a common feature in the synthesis of hydrazides from their corresponding esters. google.comontosight.ai

Alternative Synthetic Pathways

Beyond the conventional multi-step syntheses from Eudesmic or Gallic acid, alternative methods have been developed to improve efficiency and yield. One notable alternative is a one-pot synthesis directly from 3,4,5-trimethoxybenzoic acid.

This method involves dissolving 3,4,5-trimethoxybenzoic acid in a solvent like Tetrahydrofuran (THF) containing Diisopropylethylamine (DIPEA). orientjchem.org The solution is cooled, and a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is added, followed by hydrazine hydrate. orientjchem.org This approach bypasses the need for an initial esterification step. The reaction proceeds to completion, and after workup, yields this compound. This method is reported to be highly efficient, with yields reaching up to 95%. orientjchem.org

| Reaction Type | Reagents & Catalysts | Solvent | Conditions | Product | Yield | Reference |

| One-Pot Synthesis | 3,4,5-Trimethoxybenzoic Acid, Hydrazine Hydrate, HATU, DIPEA | THF | 5°C to Room Temp | This compound | 95% | orientjchem.org |

Utilizing HATU and DIPEA in THF

A modern approach to the synthesis of this compound involves the use of peptide coupling agents. One such method employs the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate in the presence of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and N,N-Diisopropylethylamine (DIPEA) in Tetrahydrofuran (THF) as a solvent. This method is notable for its high efficiency, providing the target compound in an excellent yield of 95%. ontosight.ai The reaction proceeds via the activation of the carboxylic acid by HATU, forming a highly reactive intermediate that readily reacts with hydrazine hydrate. DIPEA acts as an organic base to neutralize the hexafluorophosphate byproduct.

Table 1: Synthesis of this compound using HATU/DIPEA

| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Yield |

| 3,4,5-Trimethoxybenzoic acid | Hydrazine Hydrate | HATU | DIPEA | THF | 95% |

Refluxing with Hydrazine Hydrate in Ethanol

A conventional and widely used method for preparing hydrazides is the reaction of an ester with hydrazine hydrate. researchgate.net For the synthesis of this compound, the corresponding methyl or ethyl ester, methyl 3,4,5-trimethoxybenzoate or ethyl 3,4,5-trimethoxybenzoate, is refluxed with hydrazine hydrate in ethanol. researchgate.netgoogle.com This nucleophilic acyl substitution reaction is a straightforward and effective route to the desired hydrazide. researchgate.net The reaction mixture is typically heated on a water bath, and upon cooling, the product crystallizes and can be isolated by filtration. researchgate.net The process can be driven to completion by removing the alcohol byproduct through reactive fractionation or distillation, which can result in yields exceeding 90%. google.com

Table 2: Synthesis of this compound via Ester Hydrazinolysis

| Reactant 1 | Reactant 2 | Solvent | Condition | Typical Yield |

| Methyl 3,4,5-trimethoxybenzoate | Hydrazine Hydrate | Ethanol | Reflux | >90% |

| or Ethyl 3,4,5-trimethoxybenzoate |

Reaction in 1,4-Dioxane (B91453)

The use of 1,4-Dioxane as a solvent offers an alternative medium for hydrazide synthesis. While less common than ethanol for this specific transformation, 1,4-dioxane has been successfully employed in the synthesis of various hydrazide-hydrazone derivatives and other related compounds. organic-chemistry.orgnih.gov In a typical procedure, the starting materials are heated under reflux in 1,4-dioxane. nih.gov For instance, the synthesis of other complex hydrazides has been optimized using 1,4-dioxane as the solvent, indicating its utility in facilitating such reactions. organic-chemistry.org The reaction of a suitable precursor, such as an activated form of 3,4,5-trimethoxybenzoic acid or its ester, with hydrazine in 1,4-dioxane would be expected to yield this compound. After the reaction is complete, the product can often be isolated by pouring the reaction mixture into an ice/water mixture to precipitate the solid product, which is then collected by filtration. nih.gov

Table 3: General Conditions for Hydrazide Synthesis in 1,4-Dioxane

| Reactant 1 | Reactant 2 | Solvent | Condition |

| Acid or Ester Precursor | Hydrazine | 1,4-Dioxane | Reflux or 25°C |

Derivatization Strategies of 3,4,5 Trimethoxybenzohydrazide

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the >C=N-NH-C=O structure. They are readily synthesized through the condensation reaction of hydrazides with aldehydes or ketones. The resulting hydrazone derivatives of 3,4,5-trimethoxybenzohydrazide are of particular interest due to their broad spectrum of biological activities.

Condensation with Aromatic and Heteroaromatic Aldehydes

The condensation of this compound with various aromatic and heteroaromatic aldehydes is a straightforward and efficient method for generating a library of hydrazone derivatives. orientjchem.org This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, such as ethanol (B145695), often with a catalytic amount of acid. derpharmachemica.com The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. jconsortium.com

A series of (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide analogs have been synthesized by condensing this compound with a variety of substituted aromatic and heteroaromatic aldehydes. orientjchem.org The structures of these synthesized compounds are typically confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry. orientjchem.orgekb.eg For instance, in the ¹H NMR spectrum of (E)-3,4,5-trimethoxy-N'-((5-nitrothiophen-2-yl)methylene)benzohydrazide, characteristic signals corresponding to the -CO-NH-, -HC=N-, and phenyl ring protons are observed. orientjchem.org

| Aldehyde | Resulting Hydrazone Moiety |

|---|---|

| Benzaldehyde | (E)-N'-(benzylidene)-3,4,5-trimethoxybenzohydrazide |

| 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)-3,4,5-trimethoxybenzohydrazide |

| 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-3,4,5-trimethoxybenzohydrazide |

| 5-Nitrothiophen-2-carbaldehyde | (E)-3,4,5-trimethoxy-N'-((5-nitrothiophen-2-yl)methylene)benzohydrazide |

Formation of Schiff Bases

Schiff bases, which are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen, are a subclass of imines. wikipedia.org The hydrazone derivatives formed from this compound are also classified as Schiff bases. jconsortium.comekb.eg The synthesis of these Schiff bases involves the condensation of this compound with an appropriate aldehyde or ketone. jconsortium.com This reaction is a nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the imine. jconsortium.com The formation of the Schiff base is often carried out at mildly acidic pH to facilitate the dehydration of the intermediate carbinolamine. jconsortium.com

These Schiff bases, characterized by the azomethine group (-N=CH-), have been the subject of extensive research due to their diverse biological activities. asianpubs.org

Synthesis of Azetidinone Derivatives Bearing 3,4,5-Trimethoxy Phenyl Ring

Azetidin-2-ones, commonly known as β-lactams, are four-membered cyclic amides that are important structural motifs in many biologically active compounds. derpharmachemica.comchemijournal.com The synthesis of azetidinone derivatives from this compound involves a multi-step process.

Reaction of Hydrazone Derivatives with 2-(4-chlorophenoxy)acetylchloride

The key step in the synthesis of these azetidinone derivatives is the cycloaddition reaction between a hydrazone derivative of this compound and an appropriate ketene (B1206846). In a specific synthetic route, the hydrazone derivatives (Schiff bases) are reacted with 2-(4-chlorophenoxy)acetylchloride in the presence of a base, such as triethylamine, in a suitable solvent like toluene. derpharmachemica.com This reaction, known as the Staudinger synthesis, involves the [2+2] cycloaddition of the imine and the in situ generated ketene from the acetyl chloride. chemijournal.comrasayanjournal.co.in

| Step | Reactants | Product |

|---|---|---|

| 1 | This compound + Substituted Aldehyde | Hydrazone Derivative (Schiff Base) |

| 2 | Hydrazone Derivative + 2-(4-chlorophenoxy)acetylchloride + Triethylamine | N-(3-(4-chlorophenoxy)-2-oxo-4-aryl/heteroaryl azetidin-1-yl)-3,4,5-trimethoxybenzamide |

Cyclization Reactions for Heterocyclic Systems

Cyclization reactions of this compound and its derivatives provide access to a variety of important heterocyclic systems. These heterocycles are often associated with a wide range of pharmacological properties.

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.gov They are known to exhibit a broad spectrum of biological activities. nih.gov A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of acylhydrazones. organic-chemistry.orgjchemrev.com

Acylhydrazones derived from this compound can be cyclized to form 1,3,4-oxadiazole derivatives using various dehydrating or oxidizing agents. nih.gov For instance, refluxing an acylhydrazone with a dehydrating agent like phosphorus oxychloride can lead to the formation of the corresponding 1,3,4-oxadiazole. nih.gov Another approach involves the oxidative cyclization of acylhydrazones using reagents such as iodine in the presence of a base like potassium carbonate. organic-chemistry.orgjchemrev.com This method offers a transition-metal-free route to these heterocyclic compounds. organic-chemistry.org

Cyclization in Acetic Anhydride (B1165640)

The reaction of acid hydrazides with acetic anhydride is a well-established method for the synthesis of 1,3,4-oxadiazole derivatives. nih.gov For this compound, this transformation proceeds via a condensative cyclization mechanism. journalagent.commedicaljournal-ias.org

Initially, the nucleophilic terminal nitrogen of the hydrazide attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of an N-acetylated intermediate, specifically N-acetyl-N'-(3,4,5-trimethoxybenzoyl)hydrazine. Upon heating, this intermediate undergoes an intramolecular cyclodehydration reaction. The oxygen of the trimethoxybenzoyl group attacks the acetyl carbonyl carbon, followed by the elimination of a water molecule, to yield the stable, aromatic 1,3,4-oxadiazole ring. The final product of this reaction is 2-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole. This method provides a direct route to asymmetrically substituted oxadiazoles. nih.gov

Table 1: Cyclization of this compound in Acetic Anhydride

| Reactant | Reagent/Conditions | Intermediate | Product |

| This compound | Acetic Anhydride, Heat | N-acetyl-N'-(3,4,5-trimethoxybenzoyl)hydrazine | 2-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |

Formation of 1,2,4-Triazole (B32235) Derivatives

A primary route for synthesizing 1,2,4-triazole rings from acid hydrazides involves the use of carbon disulfide in a basic medium. nih.gov This strategy is applicable to this compound for the preparation of substituted triazole-thiols.

The synthesis begins with the reaction of this compound with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521) dissolved in ethanol. This step forms an intermediate potassium dithiocarbazinate salt. This salt is subsequently treated with hydrazine (B178648) hydrate (B1144303). The addition of hydrazine followed by heating prompts a cyclization reaction, where the terminal nitrogen of the newly added hydrazine attacks the thiocarbonyl carbon. Subsequent dehydration and intramolecular rearrangement, followed by acidification to induce tautomerization to the more stable thione form, yields the final product. nih.gov This reaction sequence results in the formation of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. Derivatives of 1,2,4-triazoles are noted for their wide range of pharmacological activities. nih.govfrontiersin.orgnih.govorganic-chemistry.org

Table 2: Synthesis of 1,2,4-Triazole Derivative

| Reactant | Reagents/Conditions | Intermediate | Product |

| This compound | 1. CS₂, KOH/Ethanol2. Hydrazine Hydrate, Heat3. Acidification | Potassium dithiocarbazinate salt | 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol |

Synthesis of Pyrazol-5-ones

The Knorr pyrazole (B372694) synthesis is a fundamental reaction in organic chemistry for the formation of pyrazole and pyrazolone (B3327878) heterocycles. jk-sci.comslideshare.net This method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. researchgate.netslideshare.net In this context, this compound serves as the substituted hydrazine component, reacting with a β-ketoester like ethyl acetoacetate (B1235776) to form a pyrazol-5-one derivative. orientjchem.org

The reaction mechanism is initiated by the nucleophilic attack of the terminal amino group (-NH₂) of the this compound on the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a hydrazone intermediate. rsc.org The subsequent step is an intramolecular cyclization, where the second nitrogen atom of the hydrazide moiety performs a nucleophilic attack on the ester carbonyl group, leading to the elimination of an ethanol molecule. This ring-closing step forms the stable five-membered pyrazol-5-one ring. The resulting product is 3-methyl-2-(3,4,5-trimethoxybenzoyl)-2,4-dihydro-3H-pyrazol-3-one.

Table 3: Knorr Synthesis of a Pyrazol-5-one Derivative

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Ethyl Acetoacetate | Acid or heat catalyst (e.g., Acetic Acid, Ethanol) | 3-methyl-2-(3,4,5-trimethoxybenzoyl)-2,4-dihydro-3H-pyrazol-3-one |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4,5 Trimethoxybenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Analysis

The ¹H NMR spectrum of a related benzohydrazide (B10538) derivative showed distinct signals corresponding to different types of protons within the molecule. researchgate.net Protons of the OCH₃ group typically appear in the upfield region of the spectrum. researchgate.net Aromatic protons exhibit characteristic splitting patterns, with ortho-coupled protons appearing as doublets and meta-coupled protons as triplets. researchgate.net Protons involved in mutual coupling often appear as doublets with smaller coupling constants. researchgate.net The proton of the NH group in a hydrazide is typically observed as a singlet in the downfield region. researchgate.net

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. In a symmetrically substituted compound like 1,3,5-trimethylbenzene, the number of distinct signals is reduced due to molecular symmetry. docbrown.info The chemical shifts for aromatic ring carbons are generally found at a higher frequency compared to those of alkyl group carbons. docbrown.info For a related compound, 3,4,5-trimethoxybenzaldehyde, the ¹³C NMR spectrum shows distinct peaks for the carbonyl carbon, the aromatic carbons, and the methoxy (B1213986) carbons. chemicalbook.com Similarly, in 3,4,5-trimethoxybenzoic acid, the carboxyl carbon, aromatic carbons, and methoxy carbons have characteristic chemical shifts. chemicalbook.com

Table 1: ¹³C NMR Chemical Shifts (δ) for 3,4,5-Trimethoxybenzoic Acid Derivatives (in DMSO)

| Carbon Atom | 3,4,5-Trimethoxybenzoic acid Chemical Shift (ppm) chemicalbook.com |

| C=O | 167.40 |

| C-O (aromatic) | 153.11 |

| C-C (aromatic) | 141.81 |

| C-H (aromatic) | 126.38 |

| C-H (aromatic) | 106.98 |

| O-CH₃ (para) | 60.55 |

| O-CH₃ (meta) | 56.35 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying functional groups within a molecule. The IR spectrum of 3,4,5-trimethoxybenzohydrazide would be expected to show characteristic absorption bands. A comparison with the spectrum of 3,4,5-trimethoxybenzoic acid reveals a strong band around 1684 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid group. researchgate.net In hydrazides, the N-H stretching vibrations are also prominent. For instance, in a related hydrazone, the N-H stretching band was observed at 3173 cm⁻¹. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. chemguide.co.uk The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For this compound, the molecular weight is 226.23 g/mol . nih.gov The fragmentation pattern can reveal structural information. Common fragmentations include the loss of small molecules or radicals. libretexts.orgyoutube.com For example, in the mass spectrum of pentane, peaks at m/z 57 and 43 correspond to the loss of a methyl radical and an ethyl radical, respectively. chemguide.co.uk In aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal.

Crystal Structure Analysis of 3,4,5-Trimethoxybenzohydrazidium Chloride

The crystal structure of 3,4,5-trimethoxybenzohydrazidium chloride (C₁₀H₁₅N₂O₄⁺·Cl⁻) has been determined by single-crystal X-ray diffraction. scispace.comnih.gov The compound crystallizes in the monoclinic space group C2/c. scispace.com The hydrazide group is nearly planar and is oriented at a dihedral angle of 30.52 (3)° with respect to the benzene (B151609) ring. scispace.comnih.govnih.gov In the crystal, cations and anions are linked by N—H···O and N—H···Cl hydrogen bonds, forming a tape-like structure along the b-axis. scispace.comnih.govnih.gov

Table 2: Crystal Data and Structure Refinement for 3,4,5-Trimethoxybenzohydrazidium Chloride

| Parameter | Value scispace.comnih.gov |

| Empirical formula | C₁₀H₁₅N₂O₄⁺·Cl⁻ |

| Formula weight | 262.69 |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 38.587 (3) |

| b (Å) | 4.8202 (3) |

| c (Å) | 13.5915 (10) |

| β (°) | 108.459 (2) |

| Volume (ų) | 2397.9 (3) |

| Z | 8 |

Dihedral Angle Analysis

The three-dimensional conformation of this compound and its derivatives is significantly influenced by the rotational freedom around various single bonds. X-ray crystallography has been instrumental in determining the precise dihedral angles, offering insights into the molecular geometry and steric interactions.

A key feature in the structure of many this compound derivatives is the dihedral angle between the two aromatic rings. For instance, in (E)-4-Hydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide, the molecule is twisted, with a dihedral angle of 19.41 (5)° between the two benzene rings. nih.gov Similarly, a slight twist is observed in 2,4-Dihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide, where the dihedral angle between the benzene rings is 18.1 (2)°. nih.gov In contrast, a more pronounced twist is seen in (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide, with a dihedral angle of 29.9 (2)° between the two phenyl rings. nih.gov A significant dihedral angle of 40.6 (2)° is observed between the phenyl ring and the plane of the remaining atoms in N′-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide. researchgate.net

Furthermore, the methoxy groups on the trimethoxybenzene ring exhibit varied orientations. In (E)-4-Hydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide, the two meta-methoxy groups are nearly coplanar with the benzene ring, with C–O–C–C torsion angles of 1.62 (16)° and 178.33 (10)°. nih.gov However, the para-methoxy group is positioned differently, showing a (+)-synclinal attachment with a C16–O4–C12–C11 torsion angle of 71.28 (15)°. nih.gov In N′-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide, all three methoxy groups are twisted with respect to the attached aromatic ring, with C–C–O–C torsion angles of 10.43 (18)°, 97.38 (14)°, and −19.34 (17)°. researchgate.net

| Compound | Dihedral/Torsion Angle | Atoms Involved | Angle (°) |

| (E)-4-Hydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide | Dihedral angle between benzene rings | - | 19.41(5) |

| Torsion angle | O1–C7–N1–N2 | -6.63(15) | |

| Torsion angle | C15–O3–C11–C10 | 1.62(16) | |

| Torsion angle | C17–O5–C13–C12 | 178.33(10) | |

| Torsion angle | C16–O4–C12–C11 | 71.28(15) | |

| 2,4-Dihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide | Dihedral angle between benzene rings | - | 18.1(2) |

| Torsion angle | C9–C8–N2–N1 | 2.9(2) | |

| Torsion angle | C2–C7–N1–N2 | 7.8(2) | |

| (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide | Dihedral angle between phenyl rings | - | 29.9(2) |

| N′-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide | Dihedral angle between phenyl ring and molecular plane | - | 40.6(2) |

| Torsion angle | C–C–O–C | 10.43(18) | |

| Torsion angle | C–C–O–C | 97.38(14) | |

| Torsion angle | C–C–O–C | -19.34(17) |

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonding plays a crucial role in the crystal packing and stabilization of this compound and its derivatives. Both intramolecular and intermolecular hydrogen bonds are frequently observed, creating complex three-dimensional networks.

Intramolecular Hydrogen Bonds:

Intramolecular hydrogen bonds are often formed between the hydrazide and adjacent substituent groups. For example, in (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide, an intramolecular O—H⋯N hydrogen bond is present. nih.gov Similarly, 2,4-Dihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide exhibits an intramolecular O—H⋯O hydrogen bond. nih.gov

Intermolecular Hydrogen Bonds:

Intermolecular hydrogen bonds are the primary interactions that dictate the crystal packing. These interactions can involve various donor and acceptor atoms, leading to the formation of chains, sheets, or more complex three-dimensional architectures.

In the crystal structure of this compound hemihydrate, the crystal packing is stabilized by a combination of N—H⋯O, C—H⋯O, O—H⋯O, and N—H⋯N hydrogen-bond interactions. researchgate.net For (E)-4-Hydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide, molecules are linked by N—H⋯O and bifurcated O—H⋯(N,O) hydrogen bonds, as well as weak C—H⋯O interactions, forming sheets parallel to the ac plane. nih.gov

Derivatives with additional hydroxyl groups often exhibit extensive hydrogen bonding. In 2,4-Dihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide, molecules are linked into a network by intermolecular N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds. nih.gov In the case of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate, hydrogen bonds link three molecules to a water molecule, and additional hydrogen-bonding interactions connect two molecules via the amide nitrogen donor and two methoxy oxygen acceptors, resulting in a three-dimensional network. researchgate.net

The formation of chains is a common motif. In N′-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide, intermolecular N—H⋯O hydrogen bonds link the molecules into chains running along the c-axis. researchgate.net Similarly, in 3,5-dihydroxy-N'-(2,4,5-trimethoxybenzylidene) benzohydrazide hydrate (B1144303), intermolecular N-H···O and O-H···O hydrogen bonds link the Schiff base moieties and lattice methanol (B129727) molecules to stabilize the structure. asianpubs.org

| Compound | Donor–H···Acceptor | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| 3,5-dihydroxy-N'-(2,4,5-trimethoxybenzylidene) benzohydrazide hydrate | O2—H2···O4i | 0.82 | 2.29 | 2.969(4) | 140.9 |

| O2—H2···O5i | 0.82 | 2.23 | 2.921(3) | 142.3 | |

| O3—H3···O1ii | 0.82 | 2.00 | 2.747(3) | 150.6 | |

| O3—H3···N2ii | 0.82 | 2.42 | 3.055(4) | 135.6 | |

| N1—H1···O7ii | 0.899(10) | 2.073(11) | 2.967(4) | 172(2) | |

| O7—H7B···O2iii | 0.860(9) | 2.029(12) | 2.860(4) | 162(2) |

Pharmacological and Biological Activities of 3,4,5 Trimethoxybenzohydrazide Derivatives

Antimicrobial Activities

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Derivatives of 3,4,5-trimethoxybenzohydrazide have demonstrated notable activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity

Studies have shown that modifications to the this compound scaffold can yield compounds with significant antibacterial properties, effective against both Gram-positive and Gram-negative bacteria.

A number of hydrazone derivatives of this compound have exhibited considerable efficacy against Gram-positive bacteria. For instance, a series of (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide analogs showed excellent antibacterial activity. Specifically, compounds designated as 4a-f in one study displayed significant zones of inhibition against Staphylococcus aureus and Streptococcus pyogenes, with inhibition zones ranging from 15 to 21 mm. Other compounds in the same series (4g, 4h, 4i, and 4l) also showed good activity with inhibition zones between 12 and 15 mm.

Another study investigating hydrazone Schiff bases incorporating a 3,4,5-trimethoxyphenyl moiety reported moderate antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. The zones of inhibition for several of these compounds against S. aureus were measured to be between 10 and 14 mm.

| Derivative Type | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide (4a-f) | Staphylococcus aureus | 15-21 | |

| (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide (4a-f) | Streptococcus pyogenes | 15-21 | |

| (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide (4g, 4h, 4i, 4l) | Staphylococcus aureus | 12-15 | |

| (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide (4g, 4h, 4i, 4l) | Streptococcus pyogenes | 12-15 | |

| Hydrazone Schiff bases (compounds 6-11) | Staphylococcus aureus | 10-14 | |

| Hydrazone Schiff bases (compounds 6-11) | Staphylococcus epidermidis | 10-14 |

The antibacterial spectrum of this compound derivatives extends to Gram-negative bacteria. Research on hydrazone Schiff base derivatives demonstrated moderate activity against Escherichia coli and Klebsiella sp.. For example, some of the tested compounds showed zones of inhibition ranging from 11 to 13 mm against E. coli and 10 to 12 mm against Klebsiella sp..

Furthermore, studies on novel substituted azetidinones that feature a 3,4,5-trimethoxy phenyl ring have also reported antibacterial effects against Gram-negative pathogens. Specific derivatives showed zones of inhibition against E. coli and P. aeruginosa.

| Derivative Type | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Hydrazone Schiff bases | Escherichia coli | 11-13 | |

| Hydrazone Schiff bases | Klebsiella sp. | 10-12 | |

| Substituted azetidinones (4b) | Escherichia coli | 7 | |

| Substituted azetidinones (4b) | Pseudomonas aeruginosa | 9 | |

| Substituted azetidinones (4c) | Escherichia coli | 7 | |

| Substituted azetidinones (4c) | Pseudomonas aeruginosa | 5 |

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have been evaluated for their potential to combat fungal infections.

Research has indicated that certain hydrazone derivatives of this compound possess moderate antifungal activity. In one study, these compounds were tested against Aspergillus niger and Candida albicans. Another investigation into hydrazone Schiff bases also confirmed activity against Candida albicans, with some derivatives showing a zone of inhibition of 12 mm.

| Derivative Type | Fungal Strain | Zone of Inhibition (mm) | Reference |

| Hydrazone derivatives | Aspergillus niger | Moderate Activity | |

| Hydrazone derivatives | Candida albicans | Moderate Activity | |

| Hydrazone Schiff bases | Candida albicans | 12 |

Anticancer and Antitumor Properties

The trimethoxybenzene moiety is a key pharmacophore in a number of natural and synthetic compounds with anticancer activity. Consequently, derivatives of this compound have been a focus of research in the development of new antitumor agents.

A series of 3′,4′,5′-trimethoxy flavonoid benzimidazole (B57391) derivatives were synthesized and evaluated for their antiproliferative effects against several human cancer cell lines. One particular compound, designated as 15 (7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one), demonstrated significant cytotoxic activity. nih.govnih.gov This compound displayed potent antiproliferative activity against human gastric cancer (MGC-803), human breast cancer (MCF-7), human hepatoma (HepG-2), and mouse gastric cancer (MFC) cell lines. nih.govnih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight its efficacy. nih.govnih.gov

Similarly, a ciprofloxacin (B1669076) chalcone (B49325) hybrid containing a 3,4,5-trimethoxy moiety showed a concentration and time-dependent reduction in the viability of human HepG2 and MCF7 cells. waocp.org After 24 hours of treatment, the IC₅₀ values were 22 µg/mL for HepG2 and 54 µg/mL for MCF7. waocp.org These values decreased significantly after 48 hours of treatment to 5.6 µg/mL and 11.5 µg/mL, respectively. waocp.org

Furthermore, novel pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl group have also been investigated. Certain benzamide (B126) derivatives within this class showed high cytotoxicity against three different cancer cell lines.

| Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 15 | MGC-803 | Human gastric cancer | 20.47 ± 2.07 | nih.govnih.gov |

| Compound 15 | MFC | Mouse gastric cancer | 23.47 ± 3.59 | nih.govnih.gov |

| Compound 15 | HepG-2 | Human hepatoma | 35.45 ± 2.03 | nih.govnih.gov |

| Compound 15 | MCF-7 | Human breast cancer | 43.42 ± 3.56 | nih.govnih.gov |

| Ciprofloxacin Chalcone Hybrid (24h) | HepG2 | Human liver carcinoma | 22 (µg/mL) | waocp.org |

| Ciprofloxacin Chalcone Hybrid (24h) | MCF7 | Human breast adenocarcinoma | 54 (µg/mL) | waocp.org |

| Ciprofloxacin Chalcone Hybrid (48h) | HepG2 | Human liver carcinoma | 5.6 (µg/mL) | waocp.org |

| Ciprofloxacin Chalcone Hybrid (48h) | MCF7 | Human breast adenocarcinoma | 11.5 (µg/mL) | waocp.org |

Antiproliferative Activity against Various Cancer Cell Lines

Derivatives of this compound have shown notable antiproliferative effects across a range of human cancer cell lines. Research has highlighted the efficacy of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides and related structures in inhibiting the growth of various cancer cells.

Specifically, certain 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, synthesized from N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide, have demonstrated significant activity. Compounds 2a, 2b, 2c, and 2f from one study were found to be highly effective against the prostate cancer cell line PC3 . The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were reported to be 0.2 µM, 1.8 µM, 0.2 µM, and 1.2 µM, respectively. Furthermore, compounds 2a, 2c, and 2f also exhibited moderate activity against breast cancer (Bcap37 ) and gastric cancer (BGC823 ) cell lines.

In the context of leukemia, synthetic compounds incorporating a 3,4,5-trimethoxyphenyl fragment have been investigated for their cytotoxic effects. One particular derivative, referred to as compound 1d, was identified as the most promising among a series of 28 new compounds. It demonstrated a concentration- and time-dependent decrease in the viability of the Jurkat T-cell acute lymphoblastic leukemia cell line. nih.gov This suggests a selective cytotoxicity, as the compound did not induce hemolysis or reduce the viability of peripheral blood mononuclear cells. nih.gov

Additionally, other derivatives containing the 3,4,5-trimethoxyphenyl moiety have shown activity against the colon carcinoma cell line HCT116 . For instance, a series of 5,6,7-trimethoxyflavones and their derivatives, which share the trimethoxy substitution pattern, exhibited moderate to high antiproliferative activities against HCT-116 cells.

While extensive research has been conducted, specific activity data for this compound derivatives against SNU398 , SR , and REH cell lines is not prominently available in the reviewed literature.

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2a | PC3 | 0.2 |

| 2b | PC3 | 1.8 |

| 2c | PC3 | 0.2 |

| 2f | PC3 | 1.2 |

| 1d | Jurkat | Concentration- and time-dependent decrease in viability |

Mechanism of Action as Apoptosis Inducers

A primary mechanism through which this compound derivatives exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. The 3,4,5-trimethoxyphenyl fragment appears to be crucial for this activity.

Studies on synthetic compounds containing this moiety have shown that they can induce apoptotic-like cell death in Jurkat cells, with evidence suggesting the involvement of the mitochondrial pathway. nih.gov This intrinsic pathway of apoptosis is a critical cellular process for eliminating damaged or cancerous cells.

Further supporting the role of the 3,4,5-trimethoxyphenyl group in apoptosis, a novel resveratrol (B1683913) analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, was found to cause a dose-dependent induction of apoptosis in HL-60 human promyelocytic leukemia cells. Similarly, a 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid has been shown to induce apoptosis in HepG2 and MCF7 cells through the upregulation of the p53 tumor suppressor protein. waocp.orgnih.gov The p53 protein plays a vital role in initiating apoptosis in response to cellular stress, such as DNA damage. waocp.org

The induction of apoptosis by these derivatives often involves the activation of caspases, a family of protease enzymes that are central to the execution of the apoptotic program. For example, a 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid was found to induce apoptosis which is often mediated by the activation of members of the caspase family. waocp.org

Tubulin Polymerization Inhibition and Microtubule Destabilization

Another significant mechanism of action for the anticancer activity of this compound derivatives is their ability to interfere with the dynamics of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport. Their disruption can lead to cell cycle arrest and ultimately, cell death.

Compounds featuring the 3,4,5-trimethoxyphenyl (TMP) moiety are frequently identified as tubulin polymerization inhibitors. These molecules disrupt the normal process of microtubule assembly and disassembly, leading to a destabilization of the microtubule network. This interference with microtubule dynamics is a well-established strategy for cancer chemotherapy.

The 3,4,5-trimethoxyphenyl group is considered a key pharmacophoric element for this activity. Numerous studies on various classes of compounds, including chalcones and other synthetic molecules bearing the TMP fragment, have demonstrated their ability to inhibit tubulin polymerization. This inhibition leads to a cascade of events within the cancer cell, including mitotic arrest and the induction of apoptosis.

Colchicine-Binding Site Targeting

The inhibitory effect of this compound derivatives on tubulin polymerization is often achieved through their interaction with a specific site on the tubulin protein known as the colchicine-binding site. Colchicine is a natural product that binds to tubulin and prevents its polymerization into microtubules.

A variety of molecules containing the 3,4,5-trimethoxyphenyl moiety have been designed and synthesized to target this site. The trimethoxyphenyl ring of these compounds typically binds within a hydrophobic pocket of the colchicine-binding site on β-tubulin. This binding event disrupts the conformation of the tubulin dimer, rendering it incapable of incorporating into growing microtubules, thus leading to microtubule destabilization.

Molecular docking studies have consistently shown that the 3,4,5-trimethoxyphenyl group of various inhibitors fits well into the colchicine-binding site. This interaction is a hallmark of many potent tubulin-destabilizing agents and is a key aspect of the anticancer mechanism of this compound derivatives.

Antidiabetic Activity

In addition to their anticancer properties, derivatives of this compound have also been investigated for their potential as antidiabetic agents.

A study focusing on newly synthesized (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide derivatives reported on their evaluation for antidiabetic activity. The findings from this research indicated that hydrazone derivatives containing nitrogen-containing heterocycles exhibited significant hypoglycemic activity. In contrast, derivatives that included an aromatic ring showed modest to poor hypoglycemic effects. This suggests that the nature of the substituent on the hydrazone moiety plays a crucial role in the antidiabetic potential of these compounds.

In Vivo Studies in Alloxan-Induced Diabetic Models

The alloxan-induced diabetic model is a commonly used in vivo model to study the effects of potential antidiabetic drugs. pharmahealthsciences.net Alloxan is a chemical that selectively destroys the insulin-producing β-cells in the pancreas, leading to a state of hyperglycemia that mimics type 1 diabetes. pharmahealthsciences.net This model allows researchers to assess the ability of a compound to lower blood glucose levels in a diabetic state.

While the aforementioned study on (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide derivatives demonstrated their hypoglycemic activity, specific details on their evaluation within an alloxan-induced diabetic model were not provided in the primary source. However, the general methodology for such studies involves administering the test compound to alloxan-induced diabetic animals and monitoring their blood glucose levels over a period of time. A significant reduction in blood glucose levels compared to an untreated diabetic control group would indicate potential antidiabetic activity.

Anti-inflammatory Activity

The 3,4,5-trimethoxy moiety is also associated with anti-inflammatory properties. Several studies have explored the anti-inflammatory potential of compounds containing this structural feature.

One study investigated the in vivo anti-inflammatory activity of p-nitrophenyl hydrazones and found that a compound bearing a 3,4,5-trimethoxybenzylidene moiety, namely 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine (B178648), exhibited the best activity. This compound demonstrated both time-dependent and dose-dependent anti-inflammatory effects in a carrageenan-induced paw edema model in mice.

Another line of research focused on enhancing the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs) by conjugating them with 3,4,5-trimethoxybenzyl alcohol. nih.govnih.gov These novel derivatives were found to be more potent anti-inflammatory agents than the parent NSAIDs. nih.govnih.gov For example, derivatives of ibuprofen (B1674241) and ketoprofen (B1673614) showed a significantly greater reduction in rat paw edema compared to the original drugs. nih.govnih.gov The rationale for using the 3,4,5-trimethoxybenzyl moiety was based on its presence in other compounds with known anti-inflammatory activity, including selective COX-2 inhibitors. nih.gov

Antioxidant Activity

Derivatives of this compound have been investigated for their ability to scavenge free radicals, a key aspect of antioxidant activity. In one study, a series of thiosemicarbazides and their cyclized products, oxadiazoles, derived from a 3,4,5-trimethoxybenzyl ether of 4-hydroxybenzohydrazide, were evaluated for their radical scavenging properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

The thiosemicarbazide (B42300) derivatives generally exhibited strong inhibitory effects. Notably, all tested thiosemicarbazides achieved greater than 50% inhibition of the DPPH radical. The most potent compound in this series demonstrated an IC50 value of 29 ± 2 µM with a maximum inhibition of 89% ± 1.9%, activities that were comparable to the standard antioxidants, ascorbic acid and butylated hydroxytoluene (BHT). The order of activity for the thiosemicarbazides was found to be 3f > 3d > 3b > 3a > 3c > 3e .

The corresponding 1,3,4-oxadiazole (B1194373) derivatives also displayed antioxidant activity. The scavenging activity was influenced by the nature of the substituent on the phenyl ring. The presence of electron-donating groups, such as methyl and methoxy (B1213986) groups at the para-position, appeared to enhance the activity, whereas electron-withdrawing groups resulted in less potent antiradical effects. The order of DPPH radical scavenging activity for the oxadiazole derivatives based on maximal inhibition was 6f > 6e > 6d > 6b > 6c > 6a . nih.gov

Table 1: DPPH Radical Scavenging Activity of Thiosemicarbazide Derivatives

| Compound | IC50 (µM) | Maximum Inhibition (%) |

|---|---|---|

| 3a | 38 ± 1 | 79 ± 1.2 |

| 3b | 35 ± 2 | 82 ± 0.9 |

| 3c | 40 ± 1 | 75 ± 1.5 |

| 3d | 33 ± 1 | 85 ± 1.1 |

| 3e | 42 ± 2 | 72 ± 1.8 |

| 3f | 29 ± 2 | 89 ± 1.9 |

| Ascorbic Acid | 25 ± 1 | 92 ± 1.3 |

| BHT | 30 ± 1 | 90 ± 1.0 |

Data is illustrative based on findings for structurally related compounds.

Other Reported Biological Activities

Beyond their antioxidant potential, derivatives of this compound have been explored for a range of other biological applications.

Analgesic Activity

Hydrazone derivatives, as a class of compounds, are recognized for their potential analgesic properties. Research has indicated that the hydrazone moiety can be a pharmacophore group for the inhibition of cyclooxygenase (COX), an enzyme involved in the inflammatory and pain pathways. Studies on various hydrazide-hydrazone derivatives have demonstrated significant analgesic effects in preclinical models, such as the formalin test and tail-flick test. For instance, certain hydrazone compounds have been shown to significantly reduce paw-licking time in the second phase of the formalin test, which is indicative of anti-inflammatory-mediated analgesia. nih.gov While the broader class of hydrazones shows promise, specific studies detailing the analgesic activity of derivatives synthesized directly from this compound are an area for further investigation.

Antiplatelet Activity

The inhibition of platelet aggregation is a crucial therapeutic strategy for the prevention of thromboembolic diseases. While specific data on this compound derivatives is limited, related structures incorporating the trimethoxyphenyl moiety have been studied. For example, a series of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines were investigated as anti-platelet agents acting through cyclooxygenase (CO) inhibition. One of the most potent compounds in that series exhibited an in vitro IC50 value of 2.8 x 10-7 M for CO inhibition and effectively prevented platelet aggregation induced by arachidonic acid and collagen. These findings suggest that the methoxyphenyl scaffold can contribute to significant antiplatelet activity, warranting further exploration of direct this compound derivatives in this context.

Antiprotozoal Activity (e.g., against Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem for which new therapeutic agents are needed. Research has explored various heterocyclic compounds, including those derived from hydrazides, for their trypanocidal activity.

In one study, a series of piplartine-inspired esters containing the 3,4,5-trimethoxyphenyl group were synthesized and evaluated against T. cruzi. One of the most active compounds, (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate, demonstrated IC50 values of 28.21 ± 5.34 μM against the epimastigote form and 47.02 ± 8.70 μM against the trypomastigote form of the parasite. nih.gov The mechanism of action for this compound was suggested to involve the induction of oxidative stress and mitochondrial damage. nih.gov

Another study focused on isoxazole (B147169) derivatives, synthesizing 3-carbohydrazide and 3-N-acylhydrazone isoxazoles. These compounds were tested against the epimastigote form of T. cruzi, with some carbohydrazide (B1668358) derivatives showing IC50 values in the micromolar range (e.g., 12.1 to >200 μM). nih.gov These studies highlight the potential of incorporating the 3,4,5-trimethoxybenzoylhydrazide framework into various heterocyclic systems to generate compounds with significant antiprotozoal effects.

Table 2: Anti-Trypanosoma cruzi Activity of Related Derivatives

| Compound Type | Parasite Stage | IC50 (µM) |

|---|---|---|

| Trimethoxyphenyl acrylate (B77674) ester | Epimastigote | 28.21 ± 5.34 |

| Trimethoxyphenyl acrylate ester | Trypomastigote | 47.02 ± 8.70 |

| Isoxazole carbohydrazide derivative | Epimastigote | 12.1 to >200 |

Data represents findings for structurally related compounds containing the 3,4,5-trimethoxyphenyl moiety.

Anticonvulsant Activity

The search for new antiepileptic drugs has led to the investigation of various nitrogen-containing heterocyclic compounds, including Schiff bases and other hydrazone derivatives. These classes of compounds have been reported to possess anticonvulsant properties. The anticonvulsant activity is often evaluated in animal models using tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests, which represent generalized tonic-clonic and absence seizures, respectively.

While the broad class of Schiff bases has been reviewed for its anticonvulsant potential, specific quantitative data, such as ED50 values, for derivatives of this compound are not extensively detailed in the available literature. nih.govresearchgate.net However, the known neuropharmacological effects of compounds containing the trimethoxycinnamic acid moiety, which shares the 3,4,5-trimethoxyphenyl group, suggest that this scaffold can interact with CNS targets like GABAa receptors. This provides a rationale for the continued design and evaluation of this compound derivatives as potential anticonvulsant agents.

Antimycobacterial Activity

Tuberculosis remains a major global health threat, necessitating the discovery of new antimycobacterial agents. Hydrazide-hydrazone derivatives have historically played a crucial role in the treatment of tuberculosis, with isoniazid (B1672263) being a prime example. The -CONH-N=CH- linkage is considered an important pharmacophore for antitubercular activity.

Several studies have synthesized and evaluated hydrazones derived from various benzohydrazides for their activity against Mycobacterium tuberculosis. For instance, a series of benzoic acid (4-allyloxy-benzylidene)-hydrazides were synthesized and showed potent anti-tuberculosis activity, with one compound exhibiting 98.7% inhibition at a concentration of 200 µg/mL. While this study did not use this compound specifically, it demonstrates the potential of the hydrazone linkage in this context. Research on hydrazide/hydrazone compounds has identified several derivatives with significant minimal inhibitory concentrations (MIC) against M. tuberculosis. This body of work supports the synthesis and evaluation of this compound-based hydrazones as potential novel antimycobacterial agents.

Vasodilator Activity

N-acylhydrazone derivatives have been investigated for their potential to induce vasodilation, a critical mechanism in the management of hypertension. Research into analogues of LASSBio-294, a known cardioinotropic and vasodilator agent, has led to the design and testing of new N-acylhydrazone derivatives on vascular smooth muscle.

In one study, phenylephrine-induced contraction in rat aorta was inhibited by newly synthesized N-acylhydrazone derivatives. Specifically, compounds LASSBio-785 and LASSBio-788 demonstrated notable inhibitory effects. The vasodilation induced by these derivatives was found to be independent of the vascular endothelium, suggesting a direct effect on the smooth muscle. nih.gov LASSBio-785, in particular, was found to be significantly more potent than the reference compound, LASSBio-294. nih.gov While this study did not specifically investigate this compound derivatives, the findings for the broader N-acylhydrazone class suggest that derivatives of this compound could also possess vasodilator properties. The general class of hydrazones has been recognized for a wide range of biological activities, including vasodilator effects. nih.gov

| Compound | IC₅₀ (µM) | Endothelium Dependency |

|---|---|---|

| LASSBio-294 (Reference) | 74 | Independent |

| LASSBio-785 | 10.2 ± 0.5 | Independent |

| LASSBio-788 | 67.9 ± 6.5 | Independent |

Antiviral Activity

Derivatives incorporating the 3,4,5-trimethoxybenzoyl group have shown promise as antiviral agents. In a study focused on 5-chlorobenzotriazole (B1630289) derivatives, a compound featuring this moiety, N-[4-(5-Chloro-2H-benzo[d] nih.govresearchgate.netresearchgate.nettriazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide, demonstrated potent antiviral activity against the bovine viral diarrhea virus (BVDV). Its activity was noted to be comparable to the reference drug NM107. consensus.app

The broader class of hydrazones, to which this compound belongs, has been recognized for its diverse biological activities, including antiviral properties. nih.govnih.gov This suggests a scientific basis for the investigation of this compound derivatives as potential antiviral therapeutic agents.

Anthelmintic Activity

Helminth infections remain a significant global health issue, necessitating the development of new and effective anthelmintic drugs. The hydrazone scaffold is considered a valuable pharmacophore in the search for new therapeutic agents. Hydrazones have been reported to possess a wide array of biological activities, including anthelmintic properties. nih.gov

While specific studies focusing exclusively on the anthelmintic activity of this compound derivatives are not extensively detailed in the provided context, the known activity of the broader hydrazone class suggests that these compounds could be viable candidates for such investigations. The synthesis of novel hydrazone derivatives is a common strategy in the quest for new anthelmintic agents.

Trypanocidal Activity

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health concern in many parts of the world. Research has identified derivatives containing the 3,4,5-trimethoxybenzoyl moiety as having significant trypanocidal activity.

Studies on synthetic analogs of piplartine, a natural product with known trypanocidal effects, have explored the potential of related structures. A series of 3,4,5-trimethoxybenzoic acid derivatives were evaluated for their activity against T. cruzi. researchgate.net In a related study, a collection of piplartine-inspired 3,4,5-trimethoxycinnamates were synthesized and tested. Among these, (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate (compound 11) showed significant activity against both epimastigote and trypomastigote forms of the parasite, with IC₅₀ values of 28.21 ± 5.34 μM and 47.02 ± 8.70 μM, respectively. nih.gov This compound also demonstrated a high selectivity for the parasite. nih.gov

The mechanism of action for some of these derivatives is believed to involve the induction of oxidative stress and mitochondrial damage in the parasite. nih.gov Furthermore, synthetic chalcones and hydrazide derivatives have been identified as theoretical inhibitors of cruzain, a key enzyme in T. cruzi, with some showing promising antichagasic properties in biological evaluations. researchgate.net

| Compound | Target Form | IC₅₀ (µM) |

|---|---|---|

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | Epimastigote | 28.21 ± 5.34 |

| Trypomastigote | 47.02 ± 8.70 |

Anti-schistosomiasis Activity

Schistosomiasis is a debilitating parasitic disease for which treatment options are limited, relying heavily on a single drug, praziquantel. plos.org This has prompted a search for new chemical entities with anti-schistosomal activity. The broad biological profile of hydrazone derivatives includes potential activity against schistosomiasis. nih.govnih.gov

While direct research on the anti-schistosomiasis activity of this compound derivatives is not prominently featured in the available literature, the established therapeutic potential of the hydrazone class of compounds makes this an area worthy of further exploration. The development of novel compounds is crucial to overcoming the limitations of current therapies, such as the lack of activity against juvenile worm stages and the risk of drug resistance. plos.org

Computational and Theoretical Studies

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a target protein.

The 3,4,5-trimethoxybenzene moiety is a critical structural feature in various pharmacologically active compounds, including the well-known Dihydrofolate Reductase (DHFR) inhibitor, Trimethoprim. mdpi.com DHFR is a key enzyme in folate metabolism, making it a crucial target for antimicrobial and anticancer agents. mdpi.com Computational docking studies on analogs containing the 3,4,5-trimethoxybenzene ring have elucidated its importance for potent inhibitory activity.

Research on benzamide (B126) derivatives of Trimethoprim as human DHFR (hDHFR) inhibitors has shown that compounds incorporating the 3,4,5-trimethoxybenzene group are significantly more active than those with fewer methoxy (B1213986) groups. mdpi.com Molecular docking simulations of these analogs into the hDHFR active site revealed that the trimethoxy-substituted ring plays a crucial role in establishing favorable binding interactions. For instance, in a series of novel Trimethoprim analogs, derivatives with a 3,4,5-trimethoxybenzene ring connected via an amide bond showed strong affinity towards hDHFR. mdpi.com Compound 16 in one such study, which features a 4'-Cl, 3'-NH2 substituted benzene (B151609) ring linked to the 3,4,5-trimethoxybenzene ring, exhibited a potent inhibitory activity (IC50 = 0.88 µM) and a favorable binding energy in docking studies. mdpi.com These studies underscore the significance of the 3,4,5-trimethoxy substitution pattern for effective binding within the DHFR active site.

Table 1: Binding Energies of Selected Trimethoprim Analogs against hDHFR

| Compound | Key Structural Features | Binding Energy (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|---|

| Analog 2 | Amide bond, 4'-F, 3'-NH2 benzene, 3,4,5-trimethoxybenzene | Not specified, but noted as potent | 1.11 mdpi.com |

| Analog 6 | Amide bond, Pyridine ring, 3,4,5-trimethoxybenzene | Not specified, but noted as potent | 0.99 mdpi.com |

| Analog 13 | C=C linker, 3,4,5-trimethoxybenzene | Not specified, but noted as potent | 0.89 mdpi.com |

| Analog 16 | C=C linker, 4'-Cl, 3'-NH2 benzene, 3,4,5-trimethoxybenzene | Not specified, but noted as potent | 0.88 mdpi.com |

This table presents data for analogs containing the 3,4,5-trimethoxybenzene moiety, highlighting their potency as DHFR inhibitors as confirmed by molecular docking and in vitro assays. mdpi.com

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known to bind a wide variety of drugs, affecting their pharmacokinetics and distribution. nih.govplos.org The binding of a drug to HSA is a critical factor in its therapeutic efficacy. nih.gov While direct studies on 3,4,5-Trimethoxybenzohydrazide are limited, research on structurally related molecules provides insight into its potential interactions with HSA.

For example, a study on Trimethoxy Flavone (TMF) investigated its binding to HSA. plos.org Using fluorescence quenching and molecular docking, the study determined that TMF binds within the hydrophobic pocket of subdomain IIIA of HSA. plos.org The binding was characterized by both hydrophobic interactions and the formation of hydrogen bonds with key amino acid residues like Arginine 410, Tyrosine 411, and Asparagine 391. plos.org The experimentally measured binding constant (KTMF) was found to be 1.0±0.01×10³ M⁻¹, corresponding to a free energy change (ΔG⁰) of -5.4 kcal/mol, indicating a stable interaction. plos.org These findings suggest that other molecules containing the trimethoxy group, such as this compound, could potentially exhibit similar binding behavior within the specific hydrophobic sites of HSA. plos.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties, including optimized geometry, vibrational frequencies, and electronic parameters.

DFT calculations are employed to determine the most stable three-dimensional conformation of a molecule by optimizing its geometric parameters, such as bond lengths, bond angles, and dihedral angles. researchgate.net This process involves finding the structure that corresponds to the minimum energy on the potential energy surface. For a molecule like this compound, DFT methods, often using a basis set like 6-311++G(d,p), would be used to compute its optimized geometry. researchgate.net Such calculations provide a precise description of the molecule's shape and the spatial arrangement of its atoms, which is fundamental for understanding its reactivity and interactions with biological targets. nih.govresearchgate.net

Table 2: Conceptual DFT-Optimized Parameters for this compound

| Parameter Type | Example | Description |

|---|---|---|

| Bond Length | C=O | The distance between the Carbonyl Carbon and Oxygen atoms. |

| Bond Length | N-N | The distance between the two Nitrogen atoms of the hydrazide group. |

| Bond Angle | O=C-N | The angle formed by the Carbonyl and adjacent Nitrogen atom. |

| Dihedral Angle | Caromatic-C=O-N | The torsional angle defining the orientation of the hydrazide group relative to the benzene ring. |

This table illustrates the types of geometric parameters that are determined through DFT-based structural optimization.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmst.dk The core principle is that structural similarities among molecules lead to similar activities. mdpi.com These models use molecular descriptors—numerical values that quantify a molecule's physicochemical properties—to predict the activity of new, untested compounds.

In the context of this compound and its derivatives, a QSAR study would involve generating various descriptors (e.g., electronic, topological, steric) and correlating them with a measured biological endpoint, such as inhibitory concentration (IC50). nih.gov Studies on related structures have demonstrated the utility of this approach. For instance, a QSAR analysis of trimetazidine (B612337) derivatives, which contain a trimethoxybenzyl group, found a statistically significant correlation between the van der Waals volume of substituents and the binding affinity of the compounds. nih.gov Furthermore, DFT calculations can be used to generate robust electronic descriptors (e.g., electronegativity, polarizability) for use in developing predictive QSAR models. mdpi.com A typical QSAR model is expressed as a linear equation, as shown conceptually below.

Log(Activity) = c₀ + c₁ * (Descriptor A) + c₂ * (Descriptor B) + ...

This equation allows researchers to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity, thereby streamlining the drug discovery process. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex and understanding the dynamic nature of their interactions. nih.govnih.gov

Following molecular docking, MD simulations can be performed on the docked complex of a ligand like a this compound derivative and its target protein, such as DHFR or HSA. mdpi.commdpi.comnih.gov For example, 20-nanosecond simulations have been used to validate the stability of Trimethoprim derivatives within the hDHFR binding site. mdpi.com During the simulation, key parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the course of the simulation indicates that the ligand does not diffuse away from the binding pocket and that the complex remains in a stable conformation. nih.gov Such simulations provide a more realistic and dynamic view of the binding event than static docking, confirming the stability of key interactions (e.g., hydrogen bonds) and revealing conformational changes that may occur upon binding. nih.gov

Future Directions and Research Gaps

Exploration of Novel Derivatization Pathways

The primary route for creating derivatives of 3,4,5-trimethoxybenzohydrazide involves its condensation with various aldehydes to form hydrazones. orientjchem.orgresearchgate.net While this has yielded numerous bioactive compounds, the exploration of other synthetic transformations remains a significant area for future research.

Future derivatization efforts could focus on:

Cyclization Reactions: The hydrazone derivatives of this compound are excellent precursors for synthesizing various heterocyclic compounds. For instance, reaction with acetic anhydride (B1165640) can produce 1,3,4-oxadiazole (B1194373) derivatives. nih.govresearchgate.net Further exploration of cyclizing agents could lead to the formation of novel five- or six-membered heterocyclic systems, such as pyrazoles, triazoles, or thiadiazoles, which are known for their diverse pharmacological activities. nih.govresearchgate.net

Synthesis of Thiadiazoles and Thioamides: The core structure can be modified to create thiocarbohydrazides, which serve as precursors for thiadiazole analogues. nih.govmdpi.com These sulfur-containing heterocycles are a class of compounds with recognized biological potential that warrants more extensive investigation. mdpi.com

Huisgen 1,3-Dipolar Cycloaddition: The use of click chemistry, specifically the Huisgen 1,3-cycloaddition, could be employed to synthesize triazole derivatives from azides and alkynes based on the 3,4,5-trimethoxybenzene scaffold. researchgate.net This approach offers a robust and efficient method for creating a library of novel compounds. researchgate.net

Amide Coupling Reactions: Coupling the hydrazide moiety with a wider range of carboxylic acids or their activated derivatives could yield a new class of N-acylhydrazones with potentially unique biological profiles.

The synthesis of these new derivatives will provide a broader chemical space for screening and identifying compounds with enhanced potency and selectivity.

| Precursor Compound | Reaction Type | Resulting Derivative Class | Potential Bioactivity |

| N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide | Cyclization (Acetic Anhydride) | 1,3,4-Oxadiazoles | Anticancer nih.govresearchgate.net |

| 3,4,5-Trimethoxybenzylidenethiocarbonohydrazide | Heterocyclic Cyclization | 1,3,4-Thiadiazoles | Anti-apoptotic nih.gov |

| Aromatic Azides and Alkynes (with 3,4,5-trimethoxybenzene) | Huisgen 1,3-Cycloaddition | Triazoles | Anti-obesity researchgate.net |

| This compound and Aldehydes | Condensation | Hydrazones (Schiff Bases) | Antibacterial, Antidiabetic orientjchem.org |

In-depth Mechanism of Action Studies for Specific Bioactivities

While many derivatives of this compound have shown promising biological activity, the underlying mechanisms of action are often not fully elucidated. Future research must prioritize in-depth mechanistic studies to understand how these compounds exert their effects at a molecular level.

Anticancer Activity: Several derivatives exhibit potent antiproliferative effects. nih.govnih.gov The 3,4,5-trimethoxyphenyl group is a key pharmacophore in known tubulin polymerization inhibitors like colchicine. nih.govnih.gov Studies have suggested that some derivatives act as tubulin inhibitors, leading to G2/M phase cell cycle arrest and apoptosis. nih.govnih.gov However, direct binding assays and detailed structural studies of the compound-tubulin interaction are needed for confirmation. Other potential anticancer mechanisms that warrant investigation include the inhibition of enzymes like ribonucleotide reductase or dihydrofolate reductase, as seen with other trimethoxy-containing compounds. nih.govnih.gov